molecular formula C14H21BN2O2 B2935226 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 2096334-77-7

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2935226
CAS No.: 2096334-77-7
M. Wt: 260.14
InChI Key: XAICGIWYTVZMFG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound with the molecular formula C 14 H 21 BN 2 O 2 . This chemical is a functionalized pyridine derivative where the core pyridine ring is substituted with a cyclopropylamino group and a pinacol boronic ester at specific positions. The boronic ester group is a crucial functional handle, making this compound a valuable building block in synthetic and medicinal chemistry research . Its primary research application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds between organic boronic acids and organic halides. This reaction is fundamental in the construction of complex biaryl and heterobiaryl structures, which are common scaffolds in pharmaceuticals and agrochemicals. Researchers utilize this compound to introduce the 5-(N-cyclopropylamino)pyridin-2-yl moiety into larger molecules, facilitating the exploration of new chemical space in drug discovery projects, particularly for developing kinase inhibitors and other small-molecule therapeutics. It is supplied as a solid and should be stored sealed in a dry, dark place at 2-8°C to ensure stability . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICGIWYTVZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and boronic acids.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or other oxidized forms.

  • Reduction: Reduction of the boronic acid group to borane derivatives.

  • Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxides and other oxidized derivatives.

  • Reduction Products: Borane derivatives and other reduced forms.

  • Substitution Products: A wide range of functionalized derivatives based on the substituent used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The boronic acid group can interact with biological targets, making it useful in drug design.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins, leading to modulation of biological processes.

Molecular Targets and Pathways Involved:

  • Proteins: Interaction with cysteine residues in enzymes and receptors.

  • Pathways: Potential involvement in signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Key Findings:

Trifluoromethyl and chloro substituents enhance electrophilicity at the boron center, accelerating Suzuki reactions .

Biological Relevance :

  • Analogues like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) are prioritized in drug discovery due to the CF₃ group’s metabolic stability and lipophilicity .
  • Pyrimidine-based derivatives (e.g., N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine ) exhibit altered binding affinities in kinase inhibition studies .

Synthetic Utility :

  • N-Methyl derivatives (e.g., CAS 1005009-98-2) are often preferred for high-yield couplings due to minimal steric interference .
  • The cyclopropyl variant’s synthesis may require specialized conditions to accommodate the strained ring, impacting scalability .

Biological Activity

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and data.

  • Chemical Formula : C14H21BN2O2
  • Molecular Weight : 260.14 g/mol
  • CAS Number : 2096334-77-7

The compound exhibits its biological activity primarily through inhibition mechanisms. It has been reported to act on various biological pathways, particularly those involving protein kinases and enzymes relevant to disease processes.

Antiparasitic Activity

Research indicates that N-Cyclopropyl derivatives can exhibit significant antiparasitic activity. For example, modifications involving cyclopropyl groups have shown enhanced potency against certain parasites. In vitro studies have demonstrated that the inclusion of the cyclopropyl moiety can improve the efficacy of the compound against parasitic infections, with effective concentrations (EC50) reported as low as 0.023 μM .

GSK-3β Inhibition

This compound has been identified as a competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values indicating potent inhibition. The structural modifications in the pyridine ring contribute to its selectivity and potency against GSK-3β .

Case Studies

  • Antiparasitic Efficacy :
    • A study evaluated various derivatives of the compound for their antiparasitic properties. The results indicated that certain substitutions on the cyclopropyl group significantly enhanced activity compared to non-cyclopropyl analogs .
  • GSK-3β Inhibition :
    • In a pharmacological study focused on GSK-3β inhibitors, N-Cyclopropyl derivatives were shown to have a strong correlation between structural features and inhibitory activity. The presence of the cyclopropyl group was crucial for maintaining high levels of inhibition .

Data Tables

Activity TypeCompound StructureEC50 (μM)IC50 (nM)
AntiparasiticN-Cyclopropyl derivative0.023-
GSK-3β InhibitionN-Cyclopropyl-5-(4,4,5,5-tetramethyl...pyridin-2-amines-8

Safety and Toxicity

According to safety data sheets, no evidence of endocrine-disrupting properties was found for this compound in current literature . However, standard precautions should be taken when handling due to potential irritant effects on skin and eyes.

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